molecular formula C9H12N2OS B2911636 2-(Thian-4-yloxy)pyrazine CAS No. 2198020-56-1

2-(Thian-4-yloxy)pyrazine

Cat. No.: B2911636
CAS No.: 2198020-56-1
M. Wt: 196.27
InChI Key: HYQCJRCDNSGDLD-UHFFFAOYSA-N
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Description

2-(Thian-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a thian-4-yloxy group

Mechanism of Action

Target of Action

It is known that pyrazine derivatives, such as pyrazinamide, have shown activity against the enzyme pand in mycobacterium tuberculosis . This suggests that 2-(Thian-4-yloxy)pyrazine may also target similar enzymes or pathways.

Mode of Action

The exact mode of action of this compound is not well understood. Pyrazinamide, a related compound, is a pro-drug that is converted into pyrazinoic acid (POA) by pyrazinamidase. The enzyme PanD binds POA in its active site in a manner consistent with competitive inhibition

Biochemical Pathways

Pyrrolopyrazine derivatives, which include a pyrazine ring like this compound, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . This suggests that this compound may affect multiple biochemical pathways.

Result of Action

Some pyrazinamide analogues have shown significant activity against mycobacterium tuberculosis . This suggests that this compound may also have potential antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thian-4-yloxy)pyrazine typically involves the reaction of pyrazine derivatives with thian-4-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate thian-4-ol, followed by nucleophilic substitution on a halogenated pyrazine . The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors to enhance reaction efficiency, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Thian-4-yloxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The thian-4-yloxy group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced under hydrogenation conditions to form dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Thian-4-yloxy)pyrazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Thian-4-yloxy)pyrazine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets compared to other pyrazine derivatives.

Properties

IUPAC Name

2-(thian-4-yloxy)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-5-13-6-2-8(1)12-9-7-10-3-4-11-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQCJRCDNSGDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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